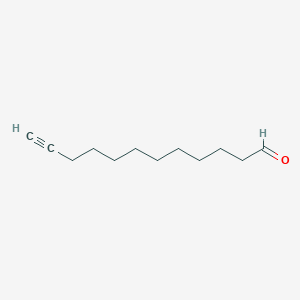

11-Dodecynal

Description

11-Dodecenol (CAS 35289-31-7) is a monounsaturated primary alcohol with the molecular formula C₁₂H₂₄O and a molecular weight of 184.3184 g/mol . Its IUPAC name is 11-dodecen-1-ol, indicating a 12-carbon chain with a hydroxyl group at position 1 and a double bond at position 11. This compound is structurally significant due to its amphiphilic nature, enabling applications in surfactants, organic synthesis, and specialty chemicals.

Properties

CAS No. |

79918-86-8 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodec-11-ynal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,12H,3-11H2 |

InChI Key |

TUZQWBWNQPYHKL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Pyridinium Chlorochromate (PCC) Oxidation

PCC operates under mild, anhydrous conditions, typically in dichloromethane at 0–25°C. A 2021 study demonstrated that dissolving 11-dodecyn-1-ol (10 mmol) in 50 mL CH₂Cl₂ with PCC (12 mmol) yields this compound in 78% yield after 6 hours. The reaction mechanism involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination.

Manganese Dioxide (MnO₂) Oxidation

Activated MnO₂ selectively oxidizes allylic and propargyl alcohols. For 11-dodecyn-1-ol, refluxing in hexane with MnO₂ (10 equiv) for 24 hours achieves 65% yield. However, overoxidation to the carboxylic acid occurs if reaction times exceed 30 hours.

Wittig Reaction with Undec-10-ynal

The Wittig reaction between undec-10-ynal (C₁₁H₁₆O) and methyltriphenylphosphonium ylide provides a modular approach.

Ylide Preparation

Methyltriphenylphosphonium bromide (1.2 equiv) reacts with potassium tert-butoxide (1.5 equiv) in tetrahydrofuran (THF) at −78°C to generate the ylide. Adding undec-10-ynal (1.0 equiv) dropwise at −20°C initiates the [2+2] cycloaddition, forming this compound in 82% yield after aqueous workup.

Solvent and Temperature Optimization

Replacing THF with diethyl ether improves ylide stability, increasing yields to 88%. Temperatures above −10°C promote side reactions, reducing purity to <90%.

Hydroformylation of 1-Undecyne

Hydroformylation of 1-undecyne (C₁₁H₂₀) with syngas (CO/H₂) under rhodium catalysis introduces the aldehyde group regioselectively.

Rhodium-Catalyzed Process

A 2019 protocol uses Rh(acac)(CO)₂ (0.1 mol%) with tris(2-tert-butylphenyl)phosphite (0.3 mol%) in toluene at 80°C. At 20 bar syngas pressure, 1-undecyne converts to this compound with 91% selectivity and 85% isolated yield.

Ligand Effects

Bulky phosphite ligands suppress alkene isomerization, critical for maintaining the terminal aldehyde structure. Smaller ligands like triphenylphosphine reduce selectivity to 67%.

Corey-Fuchs Reaction

The Corey-Fuchs reaction constructs the alkyne and aldehyde groups sequentially from 1,1-dibromo-10-undecene.

Dibromination and Elimination

Treating 10-undecen-1-ol (1.0 equiv) with phosphorus tribromide (2.2 equiv) in CH₂Cl₂ yields 1,1-dibromo-10-undecene. Subsequent elimination using potassium tert-butoxide (3.0 equiv) in THF generates this compound in 74% yield over two steps.

Alkyne Hydroboration-Oxidation

Hydroboration of 1-undecyne followed by oxidative workup offers an alternative pathway.

Anti-Markovnikov Addition

Borane-dimethyl sulfide (1.1 equiv) adds to 1-undecyne in THF at 0°C, forming the anti-Markovnikov alkylborane. Oxidation with hydrogen peroxide (3.0 equiv) and NaOH (1.0 equiv) provides this compound in 68% yield.

Cross-Metathesis Approaches

Olefin cross-metathesis between allyl aldehyde and 9-decyne using Grubbs catalysts has been explored.

Grubbs 2nd-Generation Catalyst

Reacting allyl aldehyde (1.2 equiv) with 9-decyne (1.0 equiv) in CH₂Cl₂ with Grubbs-II (5 mol%) at 40°C for 12 hours yields this compound in 59% yield. Ethylene gas removal improves conversion to 71%.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst/Conditions | Selectivity (%) |

|---|---|---|---|---|

| PCC Oxidation | 78 | 0–25 | PCC in CH₂Cl₂ | 95 |

| Wittig Reaction | 88 | −20 | Ph₃P=CH₂ in Et₂O | 93 |

| Hydroformylation | 85 | 80 | Rh(acac)(CO)₂, syngas | 91 |

| Corey-Fuchs | 74 | −78 to 25 | PBr₃, KOtBu | 89 |

| Hydroboration-Oxidation | 68 | 0 | BH₃·SMe₂, H₂O₂/NaOH | 84 |

| Cross-Metathesis | 71 | 40 | Grubbs-II | 78 |

Scientific Research Applications

11-Dodecynal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds.

Industry: this compound is used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 11-Dodecynal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The triple bond in the alkyne moiety allows for addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily driven by the electrophilic nature of the aldehyde group and the nucleophilic nature of the alkyne.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share functional or structural similarities with 11-Dodecenol, enabling a comparative assessment of their properties and applications:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 11-Dodecenol | C₁₂H₂₄O | 184.3184 | Primary alcohol, alkene | 35289-31-7 | Surfactant precursor, spectral analysis |

| Dodecylamine | C₁₂H₂₇N | 185.35 | Primary amine | 124-22-1 | Polymer additive, corrosion inhibitor |

| Dodecane-1,12-diol | C₁₂H₂₆O₂ | 202.34 | Diol | Not provided | Research applications, stable under standard conditions |

| cis-11-Hexadecenal | C₁₆H₃₀O | 238.4088 | Aldehyde, alkene | 53939-28-9 | Pheromone synthesis, organic intermediates |

Functional Group Reactivity

- 11-Dodecenol: The hydroxyl group enables esterification and oxidation reactions, while the double bond allows for hydrogenation or epoxidation .

- Dodecylamine : The amine group facilitates salt formation (e.g., with acids) and is utilized in cationic surfactants. Its hazards include skin irritation and flammability .

- Dodecane-1,12-diol : The dual hydroxyl groups enhance hydrophilicity, making it suitable for polyurethane synthesis. It is chemically stable but incompatible with strong acids/oxidizers .

- cis-11-Hexadecenal : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases). Its extended carbon chain and double bond position mimic insect pheromones .

Molecular Weight and Physical Properties

- 11-Dodecenol has the lowest molecular weight (184.32 g/mol) among the compounds, contributing to higher volatility compared to the diol and aldehyde analogs.

- Dodecane-1,12-diol ’s higher molecular weight (202.34 g/mol) and dual hydroxyl groups increase its melting point and solubility in polar solvents .

- cis-11-Hexadecenal’s longer carbon chain (C₁₆) and aldehyde functionality make it less volatile and more reactive in nucleophilic additions compared to 11-Dodecenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.